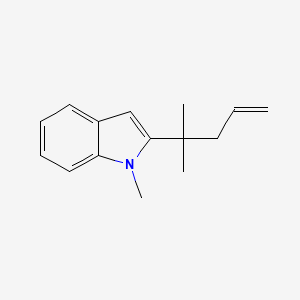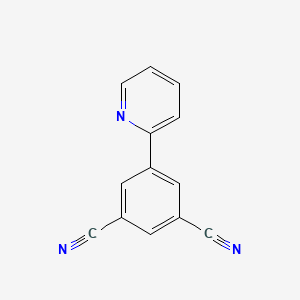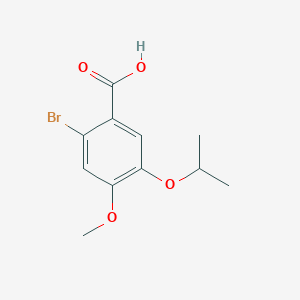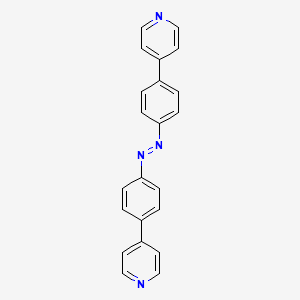![molecular formula C23H32 B12523260 Bicyclo[2.2.1]heptane, 2,2'-(2,4,6-trimethyl-1,3-phenylene)bis- CAS No. 848820-68-8](/img/structure/B12523260.png)
Bicyclo[2.2.1]heptane, 2,2'-(2,4,6-trimethyl-1,3-phenylene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptane, 2,2’-(2,4,6-trimethyl-1,3-phenylene)bis- is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the norbornane family, which is known for its rigid and stable framework. The presence of the trimethylphenylene group adds to its chemical diversity, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane, 2,2’-(2,4,6-trimethyl-1,3-phenylene)bis- typically involves a series of cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]heptane, 2,2’-(2,4,6-trimethyl-1,3-phenylene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic compounds.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the bicyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptane, 2,2’-(2,4,6-trimethyl-1,3-phenylene)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a scaffold for drug design.
Industry: Utilized in the production of specialty chemicals and materials with unique mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]heptane, 2,2’-(2,4,6-trimethyl-1,3-phenylene)bis- involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity. The trimethylphenylene group can participate in π-π interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-, exo-
- Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-, endo-
- Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-
Uniqueness
Compared to similar compounds, Bicyclo[2.2.1]heptane, 2,2’-(2,4,6-trimethyl-1,3-phenylene)bis- stands out due to the presence of the trimethylphenylene group, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
848820-68-8 |
|---|---|
Formule moléculaire |
C23H32 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
2-[3-(2-bicyclo[2.2.1]heptanyl)-2,4,6-trimethylphenyl]bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C23H32/c1-13-8-14(2)23(21-12-17-5-7-19(21)10-17)15(3)22(13)20-11-16-4-6-18(20)9-16/h8,16-21H,4-7,9-12H2,1-3H3 |
Clé InChI |
WXGPKOCAIREURK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C2CC3CCC2C3)C)C4CC5CCC4C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine](/img/structure/B12523205.png)


![2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B12523216.png)


![N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide](/img/structure/B12523253.png)

![4H-Cyclopenta-1,3-dioxole, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,4R,6aR)-](/img/structure/B12523279.png)
![N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12523290.png)

![(2R)-2-{[(4S)-Hexadec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B12523299.png)
